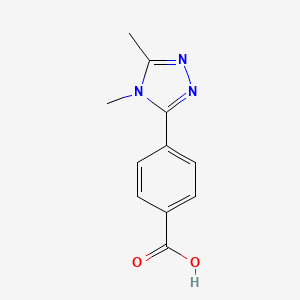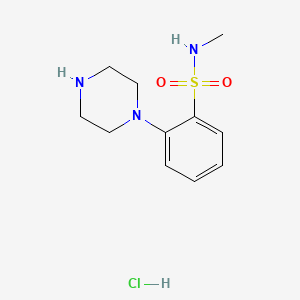![molecular formula C6H11ClN2O3S B1454519 3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile CAS No. 1343675-60-4](/img/structure/B1454519.png)
3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile
Übersicht
Beschreibung
3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile is a chemical compound with the molecular formula C6H11ClN2O3S and a molecular weight of 226.68 g/mol . It is also known by its IUPAC name, 2-cyanoethyl (2-methoxyethyl)sulfamoyl chloride . This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile involves the reaction of 2-methoxyethylamine with chlorosulfonyl isocyanate, followed by the addition of acrylonitrile . The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to maximize yield and purity. The use of large-scale reactors and continuous flow processes may be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, resulting in the formation of corresponding sulfonic acids and amines.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, as well as acids and bases for hydrolysis reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Substitution reactions yield various derivatives, while hydrolysis results in sulfonic acids and amines.
Wissenschaftliche Forschungsanwendungen
3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds and as a reagent in various organic reactions.
Biology: The compound may be used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile involves its reactivity with nucleophiles and other reactive species The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-cyanoethyl (2-methoxyethyl)sulfamoyl chloride: Similar in structure and reactivity.
Chlorosulfonyl isocyanate: Shares the chlorosulfonyl functional group.
Acrylonitrile: Involved in the synthesis of the compound.
Uniqueness
3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile is unique due to its combination of functional groups, which confer specific reactivity and versatility in chemical synthesis. Its ability to undergo various substitution and hydrolysis reactions makes it valuable in research and industrial applications.
Eigenschaften
IUPAC Name |
N-(2-cyanoethyl)-N-(2-methoxyethyl)sulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN2O3S/c1-12-6-5-9(4-2-3-8)13(7,10)11/h2,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPELKQYFRJBIPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCC#N)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(4-Chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B1454440.png)









![6-Chloro-2-methylthiazolo[5,4-B]pyridine](/img/structure/B1454453.png)

